
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide can be achieved through several methods. One common approach involves the UV-irradiation of 3-ethyl-2,1-benzisoxazole in 66% sulfuric acid for 90 minutes at 80–90°C . Another method includes a multi-step synthesis starting from 2-nitro-5-hydroxybenzaldehyde or p-anisidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
化学反応の分析
Types of Reactions
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is used in several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of bioactive molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical compounds, particularly in cancer research
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence cellular processes and pathways, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one: A closely related compound with similar functional groups.
2-amino-1-(3-hydroxyphenyl)propane-1-tartarate: Another compound with comparable structure and reactivity.
Uniqueness
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. Its ability to undergo various chemical reactions and its role in synthesizing bioactive molecules highlight its importance in scientific research and industrial applications.
特性
分子式 |
C9H14I2N2O2 |
|---|---|
分子量 |
436.03 g/mol |
IUPAC名 |
3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one;dihydroiodide |
InChI |
InChI=1S/C9H12N2O2.2HI/c10-4-3-9(13)7-5-6(12)1-2-8(7)11;;/h1-2,5,12H,3-4,10-11H2;2*1H |
InChIキー |
WNEMCSXEOBZIAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C(=O)CCN)N.I.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
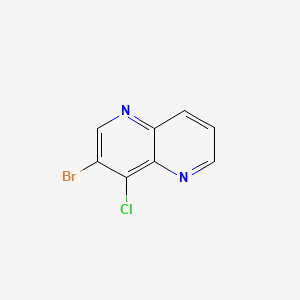
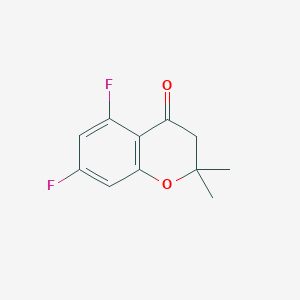
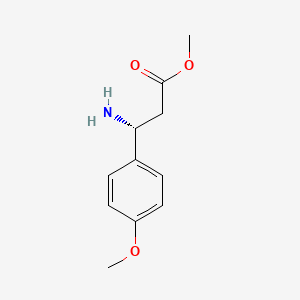
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
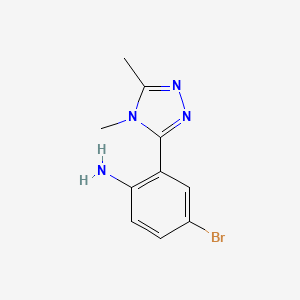
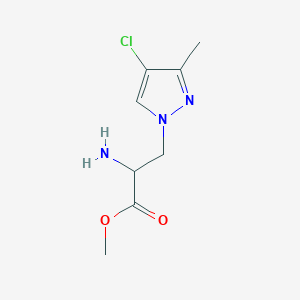



![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)

